(3S)-1-phenylpyrrolidin-3-amine dihydrochloride

Chiral resolution Enantiomeric purity Asymmetric synthesis

Secure chiral fidelity in CNS drug discovery with the (S)-configured pyrrolidine scaffold. The dihydrochloride salt enables direct aqueous coupling without neutralization, while the defined (S)-stereocenter eliminates 50% theoretical yield loss from post-synthetic chiral resolution. The (3R)-enantiomer or free base cannot substitute without altering biological recognition and solubility. Procure the exact stereoisomer and salt stoichiometry for reproducible asymmetric syntheses, chiral auxiliary applications, and pyrrolidine-constrained pharmacophore construction.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
CAS No. 1909294-50-3
Cat. No. B1411273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-phenylpyrrolidin-3-amine dihydrochloride
CAS1909294-50-3
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H/t9-;;/m0../s1
InChIKeyWGIQTTUTHGQEBZ-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-1-Phenylpyrrolidin-3-amine Dihydrochloride (CAS 1909294-50-3) for Chiral Pharmaceutical Intermediate Sourcing


(3S)-1-phenylpyrrolidin-3-amine dihydrochloride (CAS 1909294-50-3) is a chiral amine building block comprising an (S)-configured 3-aminopyrrolidine core with an N-phenyl substituent, supplied as the dihydrochloride salt form [1]. The compound has molecular formula C₁₀H₁₆Cl₂N₂ and molecular weight 235.15 g/mol, with a defined single stereocenter at the 3-position of the pyrrolidine ring [2]. The dihydrochloride salt confers enhanced aqueous solubility and solid-state stability relative to the free base form (CAS 18471-41-5), which is a lipophilic oil at ambient conditions [3]. This compound serves as a key chiral intermediate in the synthesis of pharmaceutical candidates targeting CNS receptors and as a chiral auxiliary in asymmetric transformations [4].

Why (3S)-1-Phenylpyrrolidin-3-amine Dihydrochloride Cannot Be Replaced by Racemic or Enantiomeric Analogs in Chiral Synthesis


Substitution of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride with the (3R)-enantiomer (CAS 1048687-96-2) or racemic 1-phenylpyrrolidin-3-amine (CAS 18471-41-5) introduces stereochemical divergence that fundamentally alters downstream molecular architecture and biological recognition . The (3S) and (3R) enantiomers present the amine group in opposite spatial orientations relative to the N-phenyl-substituted pyrrolidine scaffold; in receptor-targeted drug candidates, this stereochemical inversion routinely produces compounds with divergent binding affinities, pharmacokinetic profiles, and off-target liabilities [1]. The dihydrochloride salt form additionally cannot be replaced by the free base (CAS 18471-41-5) or the mono-hydrochloride salt (CAS 1955474-17-5) without altering handling characteristics, aqueous solubility, and stoichiometric calculations in salt-sensitive synthetic steps [2]. Procurement of the correct stereoisomer and salt stoichiometry is therefore non-negotiable for reproducibility in chiral drug discovery workflows [3].

Quantitative Differentiation Evidence for (3S)-1-Phenylpyrrolidin-3-amine Dihydrochloride Against Closest Analogs


Stereochemical Configuration: (3S) vs. (3R) Enantiomer Structural Divergence

The target compound possesses defined (3S) stereochemistry with 100% theoretical enantiomeric excess in pure form, whereas the (3R)-enantiomer (CAS 1048687-96-2) and racemic mixture (CAS 18471-41-5) present distinct spatial orientations of the 3-amino group . In the pharmaceutical context, chiral pyrrolidine derivatives require stereochemically defined building blocks because the (S) and (R) configurations frequently yield diastereomeric drug candidates with divergent target engagement profiles [1]. The (3S)-isomer is specifically referenced in chiral auxiliary applications for asymmetric alkylation and aldol-type condensations where stereochemical outcome depends absolutely on the auxiliary configuration [2].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Salt Form Advantage: Dihydrochloride vs. Free Base Physical Property Comparison

The dihydrochloride salt (CAS 1909294-50-3) exists as a white to off-white crystalline powder at room temperature, whereas the free base 1-phenylpyrrolidin-3-amine (CAS 18471-41-5) is an oily liquid with density 1.07 g/cm³ and boiling point 276.6°C at 760 mmHg [1]. The free base exhibits limited water miscibility and requires organic solvent handling . The dihydrochloride salt formulation provides stoichiometric consistency (exactly two HCl equivalents per molecule, molecular weight 235.15 g/mol) for precise molar calculations in multi-step syntheses [2]. The alternative mono-hydrochloride salt (CAS 1955474-17-5, molecular weight 198.69 g/mol) contains only one HCl equivalent, which alters reaction stoichiometry and acid-base behavior in subsequent transformations .

Salt selection Aqueous solubility Solid-state stability

Procurement Availability: Commercial Supply Comparison Across Analog Series

The (3S)-dihydrochloride salt (CAS 1909294-50-3) is commercially stocked in multiple size increments from established research chemical suppliers, with standard catalog purity of 97% . The (3R)-enantiomer free base (CAS 1048687-96-2) is listed with 98% purity but is currently available only on a quotation basis without standard stock quantities, indicating limited ready availability for time-sensitive research programs . The racemic free base (CAS 18471-41-5) is widely available but lacks stereochemical definition, rendering it unsuitable for asymmetric applications [1]. This availability pattern suggests the (3S)-dihydrochloride represents the most accessible stereochemically defined member of this pyrrolidine amine family for immediate research procurement [2].

Supply chain Commercial availability Bulk sourcing

Validated Research Applications for (3S)-1-Phenylpyrrolidin-3-amine Dihydrochloride Based on Structural Evidence


Chiral Auxiliary in Asymmetric Organolithium Additions to Aldehydes

The (3S)-1-phenylpyrrolidin-3-amine scaffold, when deprotonated to form lithium amide species, serves as a chiral auxiliary for enantioselective alkylation of aromatic aldehydes. Literature precedent with structurally analogous 3-aminopyrrolidine lithium amides demonstrates enantiomeric excesses up to 73% in n-butyllithium additions to aromatic aldehydes [1]. The N-phenyl substituent on the pyrrolidine nitrogen provides additional steric differentiation that influences the diastereomeric transition state geometry during asymmetric induction [2].

Chiral Building Block for CNS-Targeted Pharmaceutical Candidates

The (3S)-configured 1-phenylpyrrolidin-3-amine core provides conformational constraint through the pyrrolidine ring, positioning the phenyl group and 3-amino substituent in a defined spatial arrangement suitable for monoamine receptor recognition [1]. This scaffold is employed in the synthesis of pyrrolidine-constrained phenethylamine derivatives designed as selective DPP4 inhibitors and CNS receptor modulators [2]. The dihydrochloride salt form enables direct use in aqueous coupling reactions without prior neutralization steps, streamlining synthetic workflows for medicinal chemistry campaigns .

Enantioselective Synthesis of Substituted Pyrrolidine Pharmacophores

The target compound serves as a stereochemically pure starting material for constructing 2-aryl-pyrrolidine pharmacophores, a privileged scaffold in numerous FDA-approved drugs and clinical candidates [1]. The (3S) stereocenter is retained through subsequent functionalization at the amine group, providing a reliable entry point for libraries of chiral pyrrolidine derivatives. The defined stereochemistry eliminates the need for post-synthetic chiral resolution steps that incur 50% theoretical yield loss when starting from racemic material [2].

Ligand Precursor for Asymmetric Catalysis Development

Chiral 3-aminopyrrolidine derivatives with N-aryl substitution serve as precursors for bidentate ligands in asymmetric metal catalysis [1]. The (3S)-1-phenylpyrrolidin-3-amine framework can be elaborated via the primary amine handle to install phosphine, phosphoramidite, or carbene donor groups, while the N-phenyl substituent provides tunable steric and electronic properties. This modular approach enables systematic ligand optimization for enantioselective hydrogenation, cross-coupling, and cycloaddition reactions [2].

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